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molecular formula C15H10N2O3 B8809237 N-(1,3-dioxoisoindol-2-yl)benzamide CAS No. 16067-65-5

N-(1,3-dioxoisoindol-2-yl)benzamide

Cat. No. B8809237
M. Wt: 266.25 g/mol
InChI Key: QDRKIFVTZFDQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03964896

Procedure details

Dry dimethylformamide (D.M.F.) (300 ml) was cooled in an ice-bath and with stirring treated dropwise with sulphur trioxide (SO3) (100 ml) such that the temperature did not exceed 5°. With continued ice-bath cooling the D.M.F./SO3 complex was treated dropwise with a solution of 1-benzoyl-2-(2-carboxybenzoyl)-hydrazine (148.5 g, 0.52 mole) dissolved in dry D.M.F. (200 ml). After the addition, the reaction was stirred for a further 1/2 hour at 0° and then for several hours with the ice-bath removed. The reaction mixture was poured into water (2 l) and allowed to stand until the paste which separated became hard. The crude product was collected on a filter, washed well with water, then air dried, wt. 143 g. This crude product was stirred into a solution of sodium bicarbonate (150 g) in water (1.4 l) till all effervescence had ceased. Undissolved material was collected on a filter, washed with water and air dried, 26 g (18%). Recrystallization from methanol gave white crystals of N-phthalimidobenzamide, (IV) (R1 =H), M.P. 215°-218°.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
148.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)=O.[C:5]([NH:13][NH:14][C:15](=[O:25])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:22]([OH:24])=O)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CN(C)C=O>[C:15]1(=[O:25])[N:14]([NH:13][C:5](=[O:12])[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:22](=[O:24])[C:17]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:16]12

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(=O)=O
Step Two
Name
Quantity
148.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NNC(C1=C(C=CC=C1)C(=O)O)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 5°
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction was stirred for a further 1/2 hour at 0°
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
for several hours with the ice-bath removed
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into water (2 l)
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The crude product was collected on a filter
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
air dried
STIRRING
Type
STIRRING
Details
This crude product was stirred into a solution of sodium bicarbonate (150 g) in water (1.4 l) till all effervescence
CUSTOM
Type
CUSTOM
Details
was collected on a filter
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1NC(C1=CC=CC=C1)=O)=O)=CC=CC2)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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